![molecular formula C10H12N2O B12877885 2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
2-(Aminomethyl)-7-ethylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with ethyl bromoacetate, followed by cyclization under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential drug candidate for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminooxazole: Similar in structure but contains an additional amino group, making it more reactive in certain chemical reactions.
2-Aminothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Uniqueness
2-(Aminomethyl)-7-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored functionalities.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(7-ethyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6,11H2,1H3 |
InChI-Schlüssel |
IOVGVZIIMUAWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



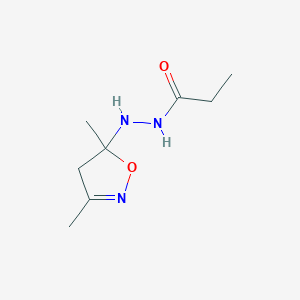



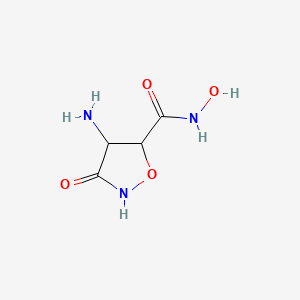
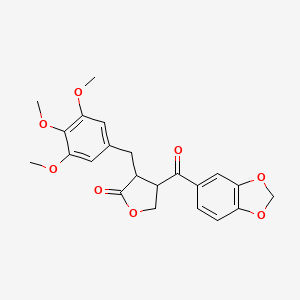


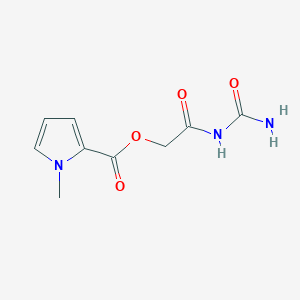
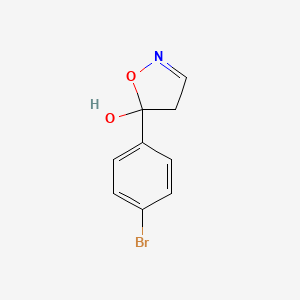
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)


